N-(9-Decenyl)-N'-methyl-N'-hydroxyurea
Description
N-(9-Decenyl)-N'-methyl-N'-hydroxyurea is a hydroxyurea derivative characterized by a 9-decenyl chain attached to the urea backbone. Hydroxyureas are a class of organic compounds with a hydroxylamine-substituted urea structure, often studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The 9-decenyl substituent in this compound introduces a long, unsaturated aliphatic chain, which may enhance lipophilicity and influence interactions with biological membranes or hydrophobic targets.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-dec-9-enyl-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C12H24N2O2/c1-3-4-5-6-7-8-9-10-11-13-12(15)14(2)16/h3,16H,1,4-11H2,2H3,(H,13,15) |
InChI Key |
UNSUHKFUHNLTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCCCCCCCCC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydroxyurea Derivatives
The compounds listed in the evidence share the N-methyl-N'-hydroxyurea core but differ in substituent groups, which critically impact their physicochemical and biological properties. Below is a comparative analysis based on available
Table 1: Key Structural and Functional Comparisons
Key Observations :
Lipophilicity :
- The 9-decenyl chain in the target compound likely increases lipophilicity compared to analogs with aromatic (e.g., benzhydryl in 1 ) or cyclic aliphatic (e.g., cyclohexanemethyl in 2 ) substituents. This property may enhance cell membrane permeability but reduce aqueous solubility.
- Compounds like 8 (4-chlorophenyl) balance lipophilicity and polarity, enabling moderate bioavailability .
Synthetic Pathways: Hydroxyureas in the evidence were synthesized via condensation of hydroxylamine derivatives with isocyanates or carbamoyl chlorides .
However, the bulky decenyl chain might sterically hinder interactions with specific enzymatic targets.
Stability :
- Hydroxyureas with aromatic substituents (e.g., 1 , 3 ) exhibit greater thermal stability compared to aliphatic derivatives due to resonance stabilization. The unsaturated decenyl chain in the target compound may confer susceptibility to oxidation, necessitating stabilization strategies .
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